molecular formula C10H22ClN3O2 B2360104 N-Methyl-2-[3-(methylamino)propanoylamino]pentanamide;hydrochloride CAS No. 2567497-44-1

N-Methyl-2-[3-(methylamino)propanoylamino]pentanamide;hydrochloride

Cat. No. B2360104
M. Wt: 251.76
InChI Key: QRIAANADQKKLIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-2-[3-(methylamino)propanoylamino]pentanamide;hydrochloride, also known as N-[(2S)-2-methyl-1-oxo-3-(methylamino)butyl]-N-methyl-2-(phenylmethyl)propanamide hydrochloride, is a synthetic compound used in scientific research. It is commonly referred to as MMMP or MMMP HCl. MMMP is a derivative of the opioid peptide peptide morphiceptin and is a selective agonist for the μ-opioid receptor.

Scientific Research Applications

Pesticide Interaction and Residue Formation

  • N-(3,4-dichlorophenyl)-propionamide and N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide, when combined, transform in soil to form an asymmetric azobenzene molecule, indicating a unique interaction between herbicides (Bartha, 1969).

Antibody Protein Labelling

  • Methyl 3-(2,4- dinitrophenylamino ) propionimidate hydrochloride and its derivatives can label sheep immunoglobulin G efficiently without significant changes in antigen binding affinity, demonstrating its utility in biochemical applications (Hewlins et al., 1984).

Antimalarial and Antitrypanosomal Agents

  • Novel dipeptide-sulfonamides, including derivatives of N-methyl-2-pentanamide, have shown potential as antiprotozoal agents, with significant activity against P. berghei and Trypanosome brucei (Ekoh et al., 2021).

Herbicide Decomposition

  • Organisms capable of decomposing herbicides like N-(3,4-dichlorophenyl)-2-methylpentanamide have been isolated, which leads to insights into biodegradation and environmental impact (Sharabi & Bordeleau, 1969).

Crystallography and Molecular Structure

  • The structural analysis of 2-N-methylamino-4-N-methylimino-2-pentene hydrochloride provides insights into bonding and molecular structure, useful in crystallography and material sciences (Brownstein et al., 1983).

Identification of Novel Compounds

  • Identification of novel cathinone hydrochloride salts, including those with methylamino groups, enhances forensic science and toxicology research (Nycz et al., 2016).

Synthesis of Pharmaceutical Intermediates

  • The synthesis process of 3-(N-methyl-N-pentylamino) propanoic acid hydrochloride, a pharmaceutical intermediate, has been explored, contributing to drug development and pharmacology (Han Jing, 2011).

properties

IUPAC Name

N-methyl-2-[3-(methylamino)propanoylamino]pentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2.ClH/c1-4-5-8(10(15)12-3)13-9(14)6-7-11-2;/h8,11H,4-7H2,1-3H3,(H,12,15)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIAANADQKKLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC)NC(=O)CCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-[3-(methylamino)propanoylamino]pentanamide;hydrochloride

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